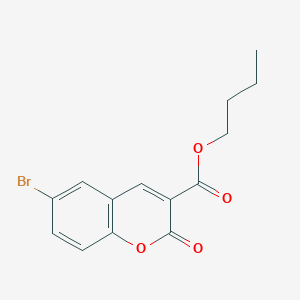

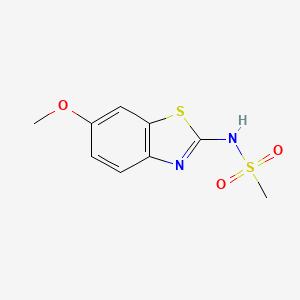

butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate often involves multi-step organic reactions, including bromination, esterification, and cyclization. For example, the synthesis of similar chromene derivatives has been reported through reactions that involve initial functionalization of the chromene nucleus, followed by subsequent modifications to introduce various substituents, such as bromo groups and ester functionalities (Thimm et al., 2013).

Applications De Recherche Scientifique

G Protein-Coupled Receptor Studies

- Agonist for GPR35 : Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate derivatives have been identified as potent and selective agonists for GPR35, an orphan G protein-coupled receptor. This application is significant for studying the physiological and pathological roles of GPR35 and its potential as a drug target (Thimm et al., 2013).

Synthetic Studies on Potent Marine Drugs

- Synthesis of Key Intermediates : The compound plays a role in the synthesis of key intermediates like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, which are crucial for structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

Cancer Therapy Research

- Mitigating Drug Resistance : Certain analogs, like ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, have shown potential in mitigating drug resistance and enhancing the efficacy of cancer therapies in leukemia cells (Das et al., 2009).

Synthetic Chemistry Techniques

- Microwave-Assisted Cyclization : The compound is involved in microwave-assisted cyclization studies, contributing to the synthesis of complex chemical structures under mildly basic conditions (Dao et al., 2018).

Fluorescence and Antiproliferative Properties

- Fluorescence and Anticancer Applications : Derivatives of butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, such as 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, have been studied for their fluorescence properties and antiproliferative potential against cancer cell lines, highlighting their potential use in cancer research and as fluorescence probes for biological imaging (Fu et al., 2015).

Kinetics and Synthesis in Pharmaceutical Development

- Pharmaceutical Synthesis and Kinetics Studies : Research into the kinetics and synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, a derivative, highlights the importance of these compounds in the development of new drugs, particularly anticancer agents (Asheri et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

butyl 6-bromo-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO4/c1-2-3-6-18-13(16)11-8-9-7-10(15)4-5-12(9)19-14(11)17/h4-5,7-8H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVCQSVPNKJZBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506326.png)

![4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506349.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506363.png)

![methyl {4-[(trifluoromethyl)thio]phenyl}carbamate](/img/structure/B5506370.png)

![3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5506378.png)

![isopropyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5506393.png)

![N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5506394.png)

![3-(2-{4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5506402.png)

![2-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5506428.png)

![N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506429.png)